1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with 1,3-dimethyl-2-thioxo-4,6-dioxo-1,2,3,4-tetrahydropyrimidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2-thioxo-4,6-dioxo-1,2,3,4-tetrahydropyrimidine: A precursor in the synthesis of the target compound.
5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde: Another precursor used in the synthesis.
2-thioxo-1,3-dithiole-4,5-dicarboxylate: A sulfur-containing heterocyclic compound with similar reactivity.
Uniqueness
1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of a trifluoromethyl-substituted furan ring and a thioxo-dihydropyrimidine core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H13F3N2O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1,3-dimethyl-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H13F3N2O3S/c1-22-15(24)13(16(25)23(2)17(22)27)9-12-6-7-14(26-12)10-4-3-5-11(8-10)18(19,20)21/h3-9H,1-2H3 |
InChI Key |
MEYZVVONWHLWQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)N(C1=S)C |
Origin of Product |
United States |
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